molecular formula C24H22N4O4 B2748767 N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 946273-20-7

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2748767
CAS No.: 946273-20-7
M. Wt: 430.464
InChI Key: ISCRFYUYYRZKAN-UHFFFAOYSA-N
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Description

N-(4-((6-Isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule combining a coumarin scaffold with a pyrimidine-derived substituent. The pyrimidine moiety (6-isopropoxy-2-methylpyrimidin-4-yl) introduces structural complexity that may enhance target binding or modulate physicochemical properties. This compound’s design likely aims to synergize the bioactivity of coumarins with the pyrimidine ring’s capacity for hydrogen bonding and π-π interactions, common in kinase inhibitors and nucleic acid-targeting drugs.

Properties

IUPAC Name

N-[4-[(2-methyl-6-propan-2-yloxypyrimidin-4-yl)amino]phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4/c1-14(2)31-22-13-21(25-15(3)26-22)27-17-8-10-18(11-9-17)28-23(29)19-12-16-6-4-5-7-20(16)32-24(19)30/h4-14H,1-3H3,(H,28,29)(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCRFYUYYRZKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC(C)C)NC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-((6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and comparative analysis with related compounds.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Core : The pyrimidine ring is synthesized through a condensation reaction involving 2-methyl-4,6-dichloropyrimidine and isopropanol in the presence of a base such as sodium hydride.
  • Coupling Reaction : The pyrimidine intermediate is then coupled with a 4-aminobenzamide derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the target compound.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to enhance yield and purity.

This compound operates through various biochemical pathways. It is believed to interact with specific molecular targets, including:

  • Kinase Inhibition : The compound may inhibit certain kinases involved in cell signaling, altering cellular responses and potentially leading to antitumor effects.
  • Enzyme Modulation : It may modulate the activity of enzymes linked to inflammatory pathways, thereby exhibiting anti-inflammatory properties.

Biological Activity

The biological activity of this compound has been evaluated through various studies, revealing promising results:

  • Anticancer Activity : Research indicates that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in breast cancer models.
  • Anti-inflammatory Effects : In vitro studies have demonstrated that the compound can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
  • Antioxidant Properties : The compound has also been evaluated for its antioxidant capacity, indicating its ability to scavenge free radicals effectively.

Comparative Analysis

To understand the unique properties of this compound, it can be compared with structurally similar compounds:

Compound NameStructureBiological Activity
N-(4-(6-isopropoxy-pyrimidinyl)phenyl)-benzamideStructureModerate anticancer activity
N-(4-(6-isopropoxy-pyrimidinyl)-methoxybenzamideStructureLower activity due to methoxy substitution
N-(4-(6-isopropoxy-pyrimidinyl)-cinnamamideStructureEnhanced interaction with biological targets

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on Breast Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of MCF7 breast cancer cells, with an IC50 value indicating potent activity.
  • Inflammatory Disease Models : In animal models for rheumatoid arthritis, administration of this compound resulted in reduced swelling and inflammation markers compared to control groups.
  • Oxidative Stress Studies : Research conducted on neuronal cells indicated that treatment with this compound reduced oxidative stress markers significantly, suggesting neuroprotective potential.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with four structurally related coumarin derivatives, focusing on substituent effects, synthetic accessibility, and functional properties.

Structural and Functional Differences

Core Modifications

All analogs share the 2-oxo-2H-chromene-3-carboxamide backbone but differ in substituent groups:

Compound Name Key Substituent Functional Implications
Target Compound 6-Isopropoxy-2-methylpyrimidin-4-yl amino Potential kinase inhibition due to pyrimidine’s hydrogen-bonding capacity
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-Methoxyphenethyl Enhanced lipophilicity; possible CNS activity due to phenethyl group
2-[N-(4-{4-[(2-Hydroxy-5-methoxybenzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol Benzylidene amino with methoxy/hydroxyl Metal coordination capacity; applications in supramolecular chemistry
N-(4-(4-((7-Chloroquinolin-4-yl)amino)benzyl)phenyl)-2-oxo-2H-chromene-3-carboxamide (7e) 7-Chloroquinolin-4-yl amino Anticancer activity (anti-proliferative) via intercalation or topoisomerase inhibition

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